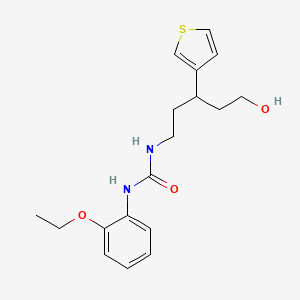
1-(2-Ethoxyphenyl)-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Ethoxyphenyl)-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea is a complex organic compound that has garnered interest in various fields of scientific research
准备方法
The synthesis of 1-(2-Ethoxyphenyl)-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the ethoxyphenyl and thiophene intermediates, followed by their coupling through urea formation. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for efficiency and cost-effectiveness.
化学反应分析
1-(2-Ethoxyphenyl)-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl or thiophene rings, often using halogenating agents or nucleophiles like amines or thiols.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of amines and carbon dioxide.
科学研究应用
1-(2-Ethoxyphenyl)-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its reactive functional groups.
作用机制
The mechanism of action of 1-(2-Ethoxyphenyl)-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, thereby modulating the activity of its targets. Pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
相似化合物的比较
When compared to similar compounds, 1-(2-Ethoxyphenyl)-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea stands out due to its unique combination of functional groups and structural features. Similar compounds include:
1-(2-Methoxyphenyl)-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea: Differing by the presence of a methoxy group instead of an ethoxy group, which can influence its reactivity and biological activity.
1-(2-Ethoxyphenyl)-3-(5-hydroxy-3-(furan-3-yl)pentyl)urea: Featuring a furan ring instead of a thiophene ring, affecting its electronic properties and interactions.
1-(2-Ethoxyphenyl)-3-(5-hydroxy-3-(phenyl)pentyl)urea: Lacking the heterocyclic thiophene ring, which may alter its chemical behavior and application potential.
属性
IUPAC Name |
1-(2-ethoxyphenyl)-3-(5-hydroxy-3-thiophen-3-ylpentyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-2-23-17-6-4-3-5-16(17)20-18(22)19-10-7-14(8-11-21)15-9-12-24-13-15/h3-6,9,12-14,21H,2,7-8,10-11H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBCRJFMVYOSOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCCC(CCO)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














